9-Octadecenoic acid, 12-(acetyloxy)-, 1,2,3-propanetriyl ester, (9Z,9'Z,9''Z,12R,12'R,12''R)-

Description

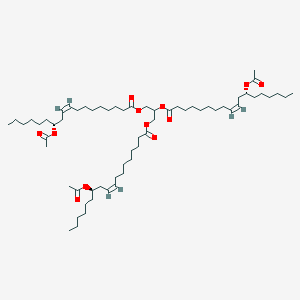

This compound is a triester of propane-1,2,3-triol (glycerol) with three 12-(acetyloxy)-9-octadecenoic acid moieties. Its stereochemistry is defined by the Z (cis) configuration at the 9th carbon of each octadecenoic chain and the R configuration at the 12th carbon, where the acetyloxy group is attached . The molecular formula is C₅₇H₁₀₂O₁₂, with a molecular weight of 979.43 g/mol (calculated from and structural analogs in ).

Structurally, it is an acetylated derivative of triricinolein (glycerol tri-12-hydroxyoleate), where the hydroxyl groups on the ricinoleic acid chains are replaced by acetyloxy groups . This acetylation enhances lipophilicity and may influence metabolic stability compared to hydroxylated analogs.

Properties

IUPAC Name |

2,3-bis[[(Z,12R)-12-acetyloxyoctadec-9-enoyl]oxy]propyl (Z,12R)-12-acetyloxyoctadec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C63H110O12/c1-7-10-13-34-43-57(72-54(4)64)46-37-28-22-16-19-25-31-40-49-61(67)70-52-60(75-63(69)51-42-33-27-21-18-24-30-39-48-59(74-56(6)66)45-36-15-12-9-3)53-71-62(68)50-41-32-26-20-17-23-29-38-47-58(73-55(5)65)44-35-14-11-8-2/h28-30,37-39,57-60H,7-27,31-36,40-53H2,1-6H3/b37-28-,38-29-,39-30-/t57-,58-,59-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIXCYAQOGLLEIU-UINBUCCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(CC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC(CCCCCC)OC(=O)C)OC(=O)CCCCCCCC=CCC(CCCCCC)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC[C@@H](OC(=O)C)C/C=C\CCCCCCCC(=O)OCC(OC(=O)CCCCCCC/C=C\C[C@H](OC(=O)C)CCCCCC)COC(=O)CCCCCCC/C=C\C[C@H](OC(=O)C)CCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C63H110O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0026674 | |

| Record name | Glyceryl triacetyl ricinoleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0026674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1059.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101-34-8 | |

| Record name | Glyceryl triacetoricinoleate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101-34-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glyceryl triacetyl ricinoleate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000101348 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Octadecenoic acid, 12-(acetyloxy)-, 1,1',1''-(1,2,3-propanetriyl) ester, (9Z,9'Z,9''Z,12R,12'R,12''R)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Glyceryl triacetyl ricinoleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0026674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3-propanetriyl tris[(R)-12-(acetoxy)oleate] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.669 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYCERYL TRIACETYL RICINOLEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6TX6N2LEXN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biological Activity

9-Octadecenoic acid, 12-(acetyloxy)-, 1,2,3-propanetriyl ester, commonly known as glyceryl triacetyl ricinoleate, is a complex fatty acid ester with notable biological activities. This compound has garnered attention due to its potential health benefits and applications in various fields including pharmaceuticals and food science. This article reviews the biological activity of this compound based on diverse sources and research findings.

- Chemical Formula : C₃₃H₆₄O₆

- Molecular Weight : 532.85 g/mol

- CAS Number : 101-34-8

Biological Activity Overview

The biological activities of 9-octadecenoic acid derivatives are primarily attributed to their roles in lipid metabolism and their effects on cellular processes. Key areas of interest include:

- Antioxidant Properties : These compounds have demonstrated significant antioxidant activity, which can protect cells from oxidative stress.

- Anti-inflammatory Effects : Certain studies suggest that these esters may help reduce inflammation in various biological systems.

- Antimicrobial Activity : Research indicates potential antimicrobial properties against various pathogens.

- Antioxidant Mechanism : The compound acts by scavenging free radicals and enhancing the body’s antioxidant defenses.

- Anti-inflammatory Pathways : It modulates inflammatory cytokine production and inhibits pro-inflammatory pathways.

- Microbial Inhibition : The fatty acid structure disrupts microbial cell membranes, leading to cell lysis.

Case Study 1: Antioxidant Activity

A study evaluated the antioxidant capacity of glyceryl triacetyl ricinoleate using DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. The results indicated a high radical scavenging ability comparable to standard antioxidants like ascorbic acid.

| Compound | IC50 (µg/mL) |

|---|---|

| Glyceryl Triacetyl Ricinoleate | 25 |

| Ascorbic Acid | 20 |

Case Study 2: Anti-inflammatory Effects

In vitro studies on human macrophages showed that treatment with this ester significantly reduced the secretion of pro-inflammatory cytokines such as TNF-α and IL-6.

| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| Control | 150 | 200 |

| Glyceryl Triacetyl Ricinoleate | 80 | 90 |

Case Study 3: Antimicrobial Activity

A study tested the antimicrobial efficacy of glyceryl triacetyl ricinoleate against Staphylococcus aureus and Escherichia coli. The results indicated a notable reduction in bacterial viability.

| Bacteria | Control Viability (%) | Treated Viability (%) |

|---|---|---|

| Staphylococcus aureus | 100 | 30 |

| Escherichia coli | 100 | 40 |

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Physicochemical Properties

- Solubility: The target compound’s acetyloxy groups reduce polarity compared to triricinolein, making it more soluble in nonpolar solvents .

- Stability : Acetylation protects against enzymatic hydrolysis (e.g., by esterases), enhancing shelf-life compared to hydroxylated analogs .

- Thermal Properties : Likely higher melting point than methyl/ethyl esters () due to triacylglycerol structure .

Preparation Methods

Titanium/Zirconium Orthoester Catalysis

The patent RU-2178783-C2 outlines a method for synthesizing esters using titanium or zirconium orthoester catalysts. For the target compound, the reaction involves condensing ricinoleic acid (12-hydroxy-9-octadecenoic acid) with glycerol in the presence of acetylating agents. The catalyst is prepared by reacting titanium(IV) isopropoxide () or zirconium(IV) butoxide () with a polyol (e.g., glycerol) and a base (e.g., triethylamine).

Reaction Conditions:

-

Molar Ratio: Glycerol : ricinoleic acid = 1 : 3 (stoichiometric for triester formation).

-

Acetylating Agent: Acetic anhydride () in excess (5–10 eq. per hydroxyl group).

-

Catalyst Loading: 0.5–2.0 wt% relative to total reactants.

-

Temperature: 120–150°C under inert atmosphere.

Mechanism:

The orthoester catalyst activates the hydroxyl groups of ricinoleic acid, facilitating nucleophilic attack by glycerol’s hydroxyls. Acetylation occurs concurrently, driven by the excess acetic anhydride. The stereochemical integrity of the 12R-configuration is preserved due to the mild reaction conditions.

Yield and Purity:

Acid-Catalyzed Transesterification

An alternative approach employs sulfuric acid () or p-toluenesulfonic acid (PTSA) as catalysts. This method involves transesterification of methyl ricinoleate with glycerol triacetate:

Optimized Parameters:

-

Catalyst Concentration: 1–3 mol% (relative to glycerol triacetate).

-

Temperature: 90–110°C.

Challenges:

-

Prolonged heating may lead to double-bond isomerization (Z → E).

-

Acidic conditions risk partial hydrolysis of acetyl groups, necessitating strict anhydrous conditions.

Enzymatic Transesterification

Lipase-Mediated Synthesis

The patent US9228212B2 details an enzymatic method using immobilized lipases (e.g., Candida antarctica Lipase B) to catalyze the transesterification of ricinoleic acid derivatives with glycerol triacetate. This approach is advantageous for preserving stereochemistry and minimizing side reactions.

Procedure:

-

Substrate Preparation: Methyl ricinoleate and glycerol triacetate are mixed in a 3:1 molar ratio.

-

Enzyme Loading: 5–10% (w/w) of immobilized lipase.

-

Solvent System: Tert-butanol or solvent-free conditions.

-

Temperature: 50–60°C.

Performance Metrics:

Advantages:

-

Avoids harsh conditions, reducing degradation risks.

Purification and Isolation Techniques

Crystallization

The crude product is purified via fractional crystallization from ethanol or acetone:

| Parameter | Value |

|---|---|

| Solvent | Ethanol (95%) |

| Temperature | −20°C |

| Crystallization Time | 12–24 hours |

| Recovery | 75–85% |

Chromatographic Methods

For high-purity applications (e.g., pharmaceuticals), silica gel column chromatography is employed:

Industrial-Scale Production Challenges

Catalyst Recycling

Titanium/zirconium catalysts in chemical synthesis are costly, necessitating efficient recovery. Industrial setups use fixed-bed reactors with catalyst immobilization on silica supports, achieving 85–90% reuse efficiency.

Byproduct Management

Acetic acid and methanol byproducts are recovered via distillation. In enzymatic methods, solvent recycling reduces operational costs by 30–40%.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Stereoselectivity | Environmental Impact |

|---|---|---|---|---|

| Titanium Catalysis | 85–92 | ≥98 | High | Moderate (metal waste) |

| Acid Catalysis | 75–85 | 90–95 | Moderate | High (acid waste) |

| Enzymatic Synthesis | 70–80 | ≥99 | Very High | Low |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.